molecular formula C24H32N4O4S B2823172 1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide CAS No. 1185011-80-6

1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B2823172
CAS No.: 1185011-80-6
M. Wt: 472.6
InChI Key: QGJBPWBDVCKNNJ-UHFFFAOYSA-N
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Description

1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

  • Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions.
  • Introduction of the 2-ethylphenyl and 4-methylphenyl groups via substitution reactions.
  • Acetylation to introduce the acetamide functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(2-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Uniqueness

1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the imidazo[2,1-b][1,3]thiazole core. This unique structure may confer distinct biological activities and properties compared to similar compounds.

Properties

IUPAC Name

1-(3-morpholin-4-ylsulfonylpyridin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c29-24(26-13-4-8-20-6-2-1-3-7-20)21-10-14-27(15-11-21)23-22(9-5-12-25-23)33(30,31)28-16-18-32-19-17-28/h1-3,5-7,9,12,21H,4,8,10-11,13-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJBPWBDVCKNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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